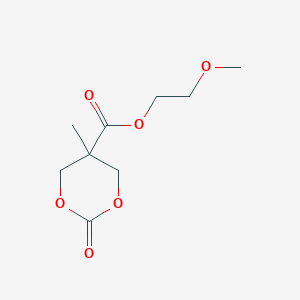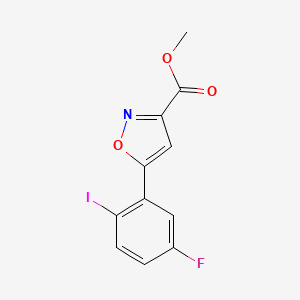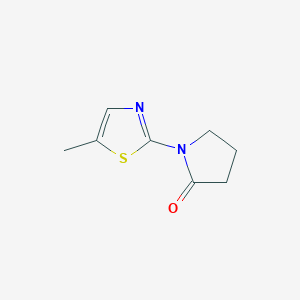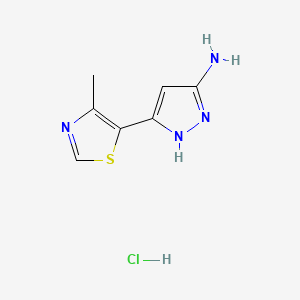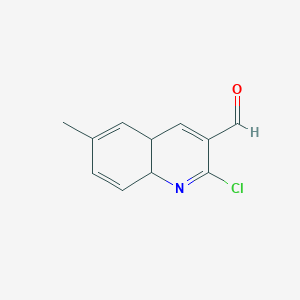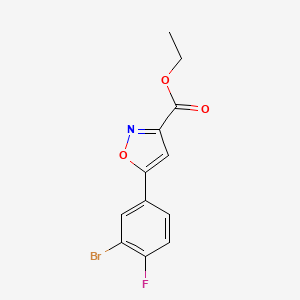
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring substituted with a bromo and fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 3-bromo-4-fluorobenzonitrile with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-(3-Amino-4-fluorophenyl)isoxazole-3-carboxylate.
Reduction: Formation of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-methanol.
Oxidation: Formation of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid.
科学研究应用
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- Ethyl 5-(3-Bromo-4-chlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-Bromo-4-methylphenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-Bromo-4-nitrophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence its electronic properties and reactivity, making it distinct from other similar compounds .
属性
分子式 |
C12H9BrFNO3 |
|---|---|
分子量 |
314.11 g/mol |
IUPAC 名称 |
ethyl 5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3 |
InChI 键 |
OWZDUCFUWZVPSR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


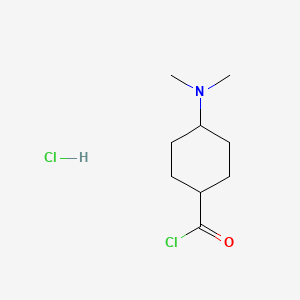


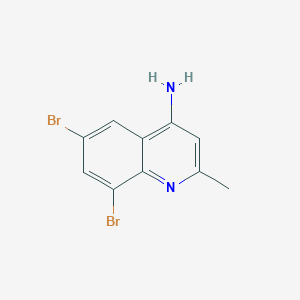
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
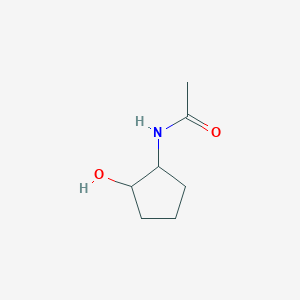
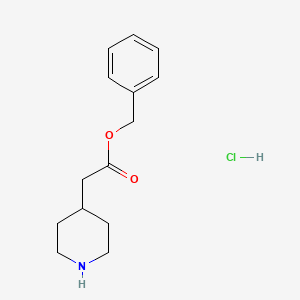
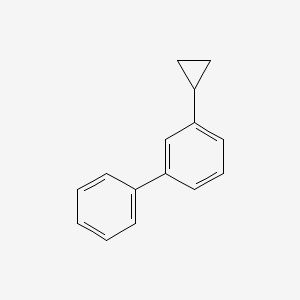
![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
